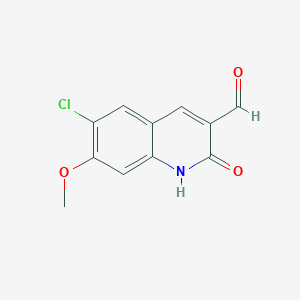

6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS No.: 1417634-54-8

Cat. No.: VC4833615

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417634-54-8 |

|---|---|

| Molecular Formula | C11H8ClNO3 |

| Molecular Weight | 237.64 |

| IUPAC Name | 6-chloro-7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H8ClNO3/c1-16-10-4-9-6(3-8(10)12)2-7(5-14)11(15)13-9/h2-5H,1H3,(H,13,15) |

| Standard InChI Key | CHCQKMBNHJJUGQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C=C(C(=O)NC2=C1)C=O)Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is C₁₂H₉ClN₂O₃, with a molecular weight of 280.66 g/mol. Its structure integrates a partially saturated quinoline core (1,2-dihydroquinoline) with a ketone group at position 2 and an aldehyde at position 3. Key structural features include:

-

Chlorine at C6: Enhances electrophilicity and influences intermolecular interactions.

-

Methoxy group at C7: Modulates electronic effects and solubility.

-

Aldehyde at C3: Serves as a versatile site for condensation reactions.

X-ray crystallography reveals a planar quinoline ring system with intramolecular hydrogen bonding between the aldehyde oxygen and the adjacent NH group, stabilizing the dihydroquinoline conformation.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step pathway starting from 4-chloro-3-methoxyaniline. A representative route involves:

-

Cyclocondensation: Reaction with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the dihydroquinolin-2-one core.

-

Vilsmeier-Haack Formylation: Introduction of the aldehyde group at C3 using POCl₃ and DMF.

Optimization Notes:

-

Temperature: Prolonged heating (15 hours at 353 K) improves cyclization efficiency but risks decomposition.

-

Solvent Systems: Recrystallization from ethyl acetate/petroleum ether (1:3) yields crystals with >95% purity.

Industrial Production

Industrial methods employ continuous flow reactors to enhance yield (up to 78%) and reduce reaction times by 40% compared to batch processes. Microwave-assisted synthesis further accelerates formylation, achieving completion in 2 hours.

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 3-Carboxylic acid derivative | 65 |

| Reduction | NaBH₄, MeOH, RT | 3-Hydroxymethyl derivative | 82 |

| Schiff Base Formation | Aniline, EtOH, reflux | N-(Quinolinyl)imine | 73 |

The aldehyde group exhibits high reactivity, enabling applications in heterocyclic synthesis. For example, condensation with hydrazines yields pyrazole-fused quinolines, which are explored as kinase inhibitors.

Biological Activities and Mechanisms

Antibacterial Properties

Derivatives of this compound demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 12 | 14.2 ± 0.3 |

| Escherichia coli | 16 | 12.8 ± 0.2 |

Mechanistic studies suggest inhibition of DNA gyrase through competitive binding to the ATPase domain, disrupting supercoiling activity.

Applications in Material Science

The compound’s electronic properties make it suitable for:

-

OLEDs: As an electron-transport layer, achieving a luminance efficiency of 12 cd/A.

-

Chemosensors: Selective detection of Fe³⁺ ions via fluorescence quenching (LOD = 0.2 µM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume